



# Application Notes and Protocols for Vamagloxistat (BBP-711) Clinical Trials

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Compound of Interest		
Compound Name:	Vamagloxistat	
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## Introduction

Vamagloxistat (also known as BBP-711) is an investigational, orally administered, small molecule inhibitor of glycolate oxidase (GO). It is being developed by BridgeBio Pharma for the treatment of conditions characterized by excess oxalate production, such as Primary Hyperoxaluria Type 1 (PH1) and recurrent kidney stones.[1] PH1 is a rare genetic disorder caused by a deficiency of the liver-specific enzyme alanine-glyoxylate aminotransferase (AGT), leading to the accumulation of glyoxylate, which is then converted to oxalate.[2][3] The subsequent excess oxalate can lead to the formation of kidney stones, nephrocalcinosis, and progressive renal failure.[2] Vamagloxistat aims to reduce the production of oxalate by inhibiting GO, a key enzyme in the metabolic pathway that produces glyoxylate.[1][4]

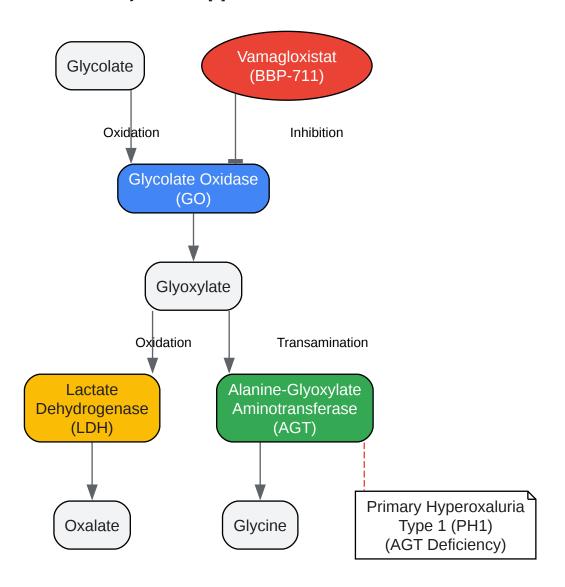
These application notes provide a comprehensive overview of the experimental design for clinical trials of **Vamagloxistat**, including detailed protocols for key experiments, a summary of available clinical data, and visualizations of the relevant biological pathway and experimental workflows.

## **Mechanism of Action and Signaling Pathway**

**Vamagloxistat** targets glycolate oxidase (GO), a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate.[4][5] In patients with PH1, the deficiency in AGT prevents the normal conversion of glyoxylate to glycine.[3] This leads to an accumulation of glyoxylate,



which is then converted to oxalate by lactate dehydrogenase (LDH).[4][5] By inhibiting GO, **Vamagloxistat** reduces the substrate available for oxalate synthesis, thereby lowering urinary oxalate levels. The accumulation of the substrate for GO, glycolate, is considered benign as it is highly soluble and readily excreted.[6]



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Vamagloxistat Mechanism of Action Pathway.

## **Preclinical and Clinical Data Summary**

Preclinical studies in a mouse model of PH1 (Agxt-/- mice) demonstrated that oral administration of **Vamagloxistat** led to a significant reduction in urinary oxalate.[7] A Phase 1, randomized, double-blind, placebo-controlled, ascending-dose study in 92 healthy adult



volunteers has been completed.[1][8] The study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **Vamagloxistat**.[8][9]

## Pharmacokinetic and Pharmacodynamic Data (Phase 1)

Parameter	Single Ascending Dose (SAD)	Multiple Ascending Dose (MAD)
Doses Evaluated	40 mg to 3,000 mg[1]	75 mg to 1,000 mg[1]
Time to Maximum Concentration (Tmax)	~2.5 hours[1]	~2 hours[8]
Elimination Half-life (t1/2)	~26 hours[1]	~28 hours[8]
Plasma Glycolate Increase (PD Marker)	10-15 fold above baseline[1]	Mean maximal concentration of 100-200 μM on Day 7[8]
GO Inhibition (Predicted)	>95% sustained inhibition[1]	Near-complete inhibition[8]

Safety and Tolerability (Phase 1)

Adverse Events	Frequency	Severity
Treatment-Emergent Adverse Events	Low (15-34%)[1]	Mild or Moderate[1]
Clinically Significant Changes	None observed in clinical laboratory measures, ECG, or vital signs[1]	-

## **Experimental Protocols**

# Phase 1 Clinical Trial Protocol: Safety, Tolerability, PK, and PD of Vamagloxistat in Healthy Volunteers

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of **Vamagloxistat** in healthy adult volunteers.

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

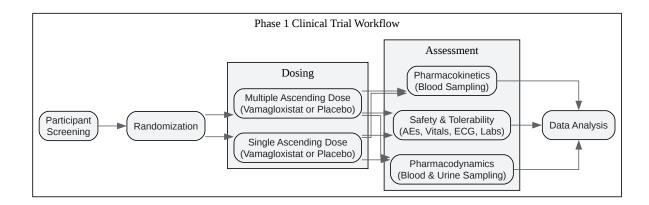


Participant Population: Healthy male and female adults.

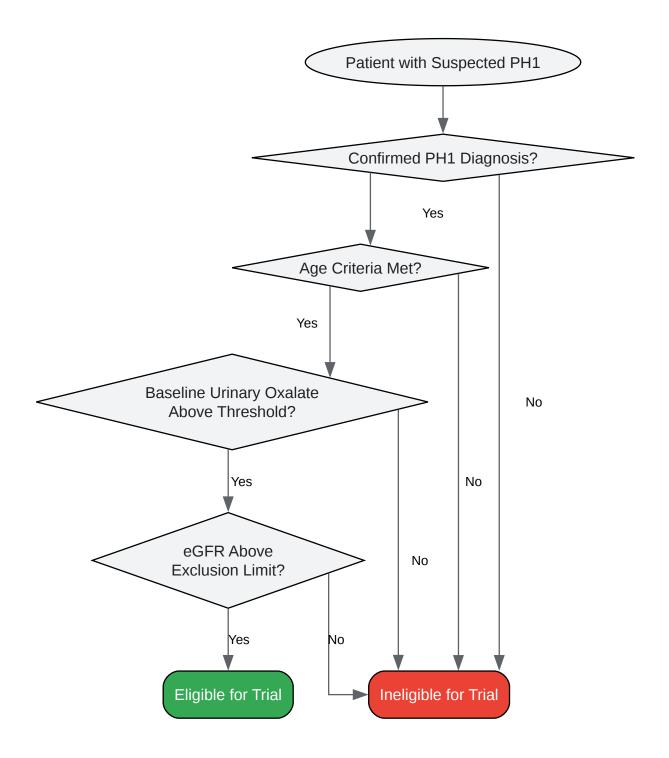
#### Methodology:

- Screening: Assess eligibility of participants based on inclusion and exclusion criteria.
- Randomization: Randomize eligible participants to receive Vamagloxistat or placebo.
- Dosing:
  - Single Ascending Dose (SAD) Cohorts: Administer a single oral dose of Vamagloxistat or placebo.
  - Multiple Ascending Dose (MAD) Cohorts: Administer multiple oral doses of Vamagloxistat or placebo once daily.
- Safety and Tolerability Monitoring: Monitor adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
- Pharmacokinetic (PK) Sampling: Collect serial blood samples at predefined time points postdosing to determine the plasma concentration of Vamagloxistat.
- Pharmacodynamic (PD) Sampling: Collect blood and urine samples to measure glycolate and oxalate levels as biomarkers of GO inhibition.
- Bioanalytical Methods:
  - Vamagloxistat Quantification: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure Vamagloxistat concentrations in plasma.
  - Glycolate and Oxalate Quantification: Employ validated bioanalytical assays to measure glycolate and oxalate concentrations in plasma and urine.









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